molecular formula C15H13BrFNO2 B5868815 N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide CAS No. 6264-19-3

N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5868815
CAS RN: 6264-19-3
M. Wt: 338.17 g/mol
InChI Key: XLGLTHAMYMEIIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. BFA is a member of the amide class of compounds and is synthesized through a multi-step process involving various chemical reagents.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of client proteins. By inhibiting the activity of HSP90, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide can induce the degradation of client proteins, including oncogenic proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide for lab experiments is its high potency and selectivity for HSP90. This allows for the specific targeting of oncogenic proteins and can lead to a reduction in cancer cell viability. However, one of the limitations of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide. One area of research is the development of more potent and selective HSP90 inhibitors. Additionally, research can be conducted to determine the optimal dosage and administration of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide for therapeutic applications. Further research can also be conducted to investigate the potential use of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide in the treatment of other diseases, such as Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide involves a multi-step process that requires several chemical reagents. The starting material for the synthesis is 4-bromo-2-fluoroaniline, which is reacted with 2-methylphenol in the presence of potassium carbonate to form the intermediate product. The intermediate product is then reacted with ethyl chloroacetate to form the final product, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide. The yield of the synthesis process is around 50%, and the purity of the product can be increased through recrystallization.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGLTHAMYMEIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358315
Record name N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide

CAS RN

6264-19-3
Record name N-(4-Bromo-2-fluorophenyl)-2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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